molecular formula C12H20N2O4 B084559 2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester CAS No. 14205-47-1

2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester

Cat. No.: B084559
CAS No.: 14205-47-1
M. Wt: 256.30 g/mol
InChI Key: DFUXQARZEWMFLQ-UHFFFAOYSA-N
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Description

2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester is an organic compound characterized by its unique structure, which includes two (Z)-3-aminobut-2-enoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester typically involves the reaction of (Z)-3-aminobut-2-enoic acid with 4-hydroxybutyl (Z)-3-aminobut-2-enoate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to remove impurities and obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are currently under investigation, with studies focusing on understanding the detailed molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester is unique due to its dual (Z)-3-aminobut-2-enoyl groups, which confer specific chemical reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .

Properties

IUPAC Name

4-(3-aminobut-2-enoyloxy)butyl 3-aminobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-9(13)7-11(15)17-5-3-4-6-18-12(16)8-10(2)14/h7-8H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUXQARZEWMFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OCCCCOC(=O)C=C(C)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065727
Record name Butanediyl bis(3-aminobut-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14205-47-1
Record name 2-Butenoic acid, 3-amino-, 1,1′-(1,4-butanediyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14205-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014205471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanediyl bis(3-aminobut-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanediyl bis(3-aminobut-2-enoate)
Source European Chemicals Agency (ECHA)
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